11-(3-(Dimethylamino)prop-1-yn-1-yl)-9-(trifluoromethyl)-6,11-dihydrodibenzo[b,e]thiepin-11-ol
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Overview
Description
11-(3-(Dimethylamino)prop-1-yn-1-yl)-9-(trifluoromethyl)-6,11-dihydrodibenzo[b,e]thiepin-11-ol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the dibenzothiepin class, characterized by a thiepin ring fused with two benzene rings. The presence of a trifluoromethyl group and a dimethylamino propynyl side chain further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3-(Dimethylamino)prop-1-yn-1-yl)-9-(trifluoromethyl)-6,11-dihydrodibenzo[b,e]thiepin-11-ol typically involves multiple steps:
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Formation of the Dibenzothiepin Core: : The initial step involves the construction of the dibenzothiepin core through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a biphenyl derivative, with sulfur and a cyclizing agent under high-temperature conditions.
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Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide in the presence of a base.
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Attachment of the Dimethylamino Propynyl Side Chain: : The final step involves the addition of the dimethylamino propynyl side chain through a Sonogashira coupling reaction. This reaction typically requires a palladium catalyst, a copper co-catalyst, and an appropriate base under inert conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
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Reduction: : Reduction reactions can target the double bonds or the thiepin ring, resulting in the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule is of significant interest. Its structural features suggest possible interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
The compound’s pharmacological properties are being investigated for potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new medications for various diseases.
Industry
In the industrial sector, the compound’s unique chemical properties make it suitable for use in the production of advanced materials, such as polymers and coatings. Its reactivity also allows for the development of specialized catalysts and reagents.
Mechanism of Action
The mechanism by which 11-(3-(Dimethylamino)prop-1-yn-1-yl)-9-(trifluoromethyl)-6,11-dihydrodibenzo[b,e]thiepin-11-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
11-(3-(Dimethylamino)prop-1-yn-1-yl)-9-(trifluoromethyl)-6,11-dihydrodibenzo[b,e]thiepin-11-one: Similar structure but with a ketone group instead of a hydroxyl group.
11-(3-(Dimethylamino)prop-1-yn-1-yl)-9-(trifluoromethyl)-6,11-dihydrodibenzo[b,e]thiepin-11-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
The presence of both the trifluoromethyl group and the dimethylamino propynyl side chain in 11-(3-(Dimethylamino)prop-1-yn-1-yl)-9-(trifluoromethyl)-6,11-dihydrodibenzo[b,e]thiepin-11-ol imparts unique chemical properties, such as increased lipophilicity and reactivity
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H18F3NOS |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
11-[3-(dimethylamino)prop-1-ynyl]-9-(trifluoromethyl)-6H-benzo[c][1]benzothiepin-11-ol |
InChI |
InChI=1S/C20H18F3NOS/c1-24(2)11-5-10-19(25)16-6-3-4-7-18(16)26-13-14-8-9-15(12-17(14)19)20(21,22)23/h3-4,6-9,12,25H,11,13H2,1-2H3 |
InChI Key |
HMMXOJYECVXLEF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC#CC1(C2=CC=CC=C2SCC3=C1C=C(C=C3)C(F)(F)F)O |
Origin of Product |
United States |
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